molecular formula C12H13N5O2 B235222 N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide

Cat. No. B235222
M. Wt: 259.26 g/mol
InChI Key: AAMGCISFLBHRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide, also known as ATA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATA belongs to the class of tetrazole-based compounds and is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is not fully understood, but it is known to act on various molecular targets, including the NF-κB pathway, ROS production, and cell cycle regulation. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and cell survival. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also reduces ROS production, which is involved in the pathogenesis of various diseases, including cancer and cardiovascular diseases. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to arrest the cell cycle at the G2/M phase, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to reduce oxidative stress and inflammation in various cell types, including cancer cells, endothelial cells, and neurons. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages And Limitations For Lab Experiments

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is stable under various storage conditions and is soluble in various solvents, which makes it easy to handle in lab experiments. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has some limitations for lab experiments, including its limited availability, high cost, and lack of standardized protocols for its use.

Future Directions

There are several future directions for N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide research, including the development of novel N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide derivatives with improved efficacy and reduced toxicity. The use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in combination with other drugs for the treatment of various diseases is also an area of interest. The development of standardized protocols for the use of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide in lab experiments and clinical trials is also needed. Furthermore, the elucidation of the molecular targets and signaling pathways involved in the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide is an area of ongoing research.

Synthesis Methods

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be synthesized using various methods, including the reaction of phenoxyacetic acid with allylamine, followed by reaction with hydrazine hydrate and sodium nitrite. Another method involves the reaction of 2-phenoxyacetic acid with hydrazine hydrate and sodium nitrite, followed by reaction with allyl bromide. The purity and yield of N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide can be improved through various purification methods, including recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, cardiovascular diseases, and neurological disorders. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines and inhibiting the activation of NF-κB. In addition, N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide also exhibits neuroprotective activity by reducing oxidative stress and inflammation in the brain.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-phenoxyacetamide

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

2-phenoxy-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C12H13N5O2/c1-2-8-17-15-12(14-16-17)13-11(18)9-19-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15,18)

InChI Key

AAMGCISFLBHRAR-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

C=CCN1N=C(N=N1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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